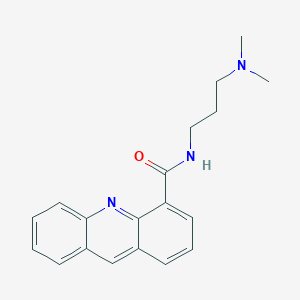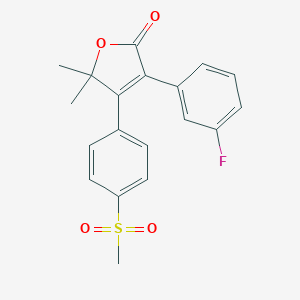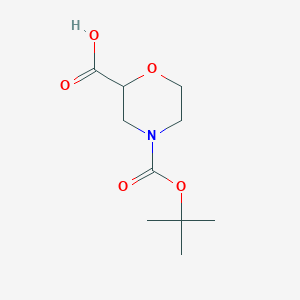
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-, also known as ACPD, is a chemical compound that belongs to the acridine family. It is a heterocyclic organic compound with the molecular formula C19H23N3O and a molecular weight of 309.4 g/mol. ACPD has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- acts as an agonist at metabotropic glutamate receptors, which are G protein-coupled receptors that modulate synaptic transmission and plasticity. 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- binds to the receptor and activates the associated G protein, leading to downstream signaling events that ultimately result in changes in synaptic function.
Biochemical and Physiological Effects:
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- has been shown to have a variety of biochemical and physiological effects in the central nervous system. It has been shown to modulate synaptic transmission and plasticity, regulate neuronal excitability, and have neuroprotective effects in various models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- in lab experiments is its high potency and specificity for metabotropic glutamate receptors. This allows for precise modulation of synaptic function and plasticity. However, one limitation is that 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- can have off-target effects at high concentrations, which can complicate interpretation of experimental results.
未来方向
There are several potential future directions for research on 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-. One area of interest is the development of more selective agonists for specific subtypes of metabotropic glutamate receptors, which could have therapeutic potential for various neurological and psychiatric disorders. Another area of interest is the investigation of the mechanisms underlying 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-'s neuroprotective effects, which could lead to the development of novel treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the potential off-target effects of 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- and how they may impact experimental outcomes.
合成方法
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- can be synthesized through a multi-step process involving the reaction of acridine with various reagents. One of the most commonly used methods involves the reaction of acridine with 3-dimethylaminopropylamine in the presence of a catalyst such as palladium on carbon.
科学研究应用
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as an agonist at metabotropic glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity. 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
属性
CAS 编号 |
106626-57-7 |
|---|---|
分子式 |
C19H21N3O |
分子量 |
307.4 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]acridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-22(2)12-6-11-20-19(23)16-9-5-8-15-13-14-7-3-4-10-17(14)21-18(15)16/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,23) |
InChI 键 |
KYCOMXWKGOQFDE-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
规范 SMILES |
CN(C)CCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
其他 CAS 编号 |
106626-57-7 |
同义词 |
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)







![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)
